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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)propanoic acid

Cat. No.: B077076

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, spectral characteristics, safety, and potential applications of 2-(4-
nitrophenoxy)propanoic acid. This document is intended for researchers, scientists, and
professionals in the fields of chemical synthesis and drug development, offering expert insights
into the nuances of handling and utilizing this compound.

Core Chemical Identity and Physical Properties

2-(4-Nitrophenoxy)propanoic acid, with the CAS number 13794-10-0, is a carboxylic acid
derivative featuring a nitro-substituted phenoxy group. Its core structure is comprised of a
propanoic acid moiety linked via an ether bond to a 4-nitrophenyl group.

Table 1: Chemical Identifiers and Core Properties of 2-(4-Nitrophenoxy)propanoic acid
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Property Value Source(s)

2-(4-nitrophenoxy)propanoic

IUPAC Name acid [1]
CAS Number 13794-10-0 [1][21[3]
Molecular Formula CoHoNOs [11[2]
Molecular Weight 211.17 g/mol [11121[3]

, CC(C(=0)0O)0C1=CC=C(C=C
Canonical SMILES [11[3]
1)--INVALID-LINK--[O-]
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A critical point of clarification is the distinction between 2-(4-nitrophenoxy)propanoic acid and
its isomer, 2-(4-nitrophenyl)propanoic acid (CAS 19910-33-9). The latter compound features a
direct carbon-carbon bond between the phenyl ring and the propanoic acid backbone, leading
to significantly different chemical and physical properties. Researchers should exercise caution
to ensure they are working with the correct isomer.[4][5][6]

Table 2: Physicochemical Properties of 2-(4-Nitrophenoxy)propanoic acid

Property Value Source(s)
Melting Point 130-140 °C [7]

Boiling Point 395.1+£17.0 °C (Predicted) [7]

Density 1.377+0.06 g/cm3 (Predicted) [7]

pKa 2.97+0.10 (Predicted)

LogP 1.4467 (Computed) [3]

Room Temperature; Sealed in
Storage Temperature dry conditions (2-8°C for long- [3]

term)
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Synthesis and Mechanistic Considerations

While a direct, peer-reviewed synthesis protocol for 2-(4-nitrophenoxy)propanoic acid is not
readily available in the surveyed literature, a reliable synthetic route can be extrapolated from
the preparation of the closely related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid.
[8][9] The proposed synthesis is a two-step process involving a Williamson ether synthesis

followed by ester hydrolysis.

Proposed Synthetic Workflow
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Caption: Proposed two-step synthesis of 2-(4-nitrophenoxy)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)propanoate
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To a solution of 4-nitrophenol in a suitable polar aprotic solvent such as acetonitrile, add a
slight excess of a weak base, for example, potassium carbonate. The base acts as a proton
scavenger, deprotonating the phenolic hydroxyl group to form the more nucleophilic
phenoxide.

Add ethyl 2-bromopropionate dropwise to the reaction mixture. The use of the bromo-ester is
a common and effective choice for this type of alkylation.

Heat the mixture under reflux for several hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC). The rationale for heating is to overcome the
activation energy of the S(_N)2 reaction.

Upon completion, cool the reaction mixture and pour it into cold water.
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude ethyl 2-(4-nitrophenoxy)propanoate.

Step 2: Hydrolysis to 2-(4-Nitrophenoxy)propanoic acid

Dissolve the crude ester from the previous step in a mixture of solvents like tetrahydrofuran
(THF), methanol, and water. This solvent system ensures the solubility of both the ester and
the hydrolysis reagent.

Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide. The
hydroxide ions will act as nucleophiles, attacking the electrophilic carbonyl carbon of the
ester.

Stir the mixture at room temperature for several hours until the hydrolysis is complete, as
indicated by TLC.

Remove the organic solvents under reduced pressure.

Acidify the remaining aqueous solution with a dilute strong acid, such as 10% hydrochloric
acid, to protonate the carboxylate salt and precipitate the desired carboxylic acid.
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e Collect the solid product by filtration, wash with cold water, and dry. The crude product can
be further purified by recrystallization from a suitable solvent system, such as chloroform or
an ethanol/water mixture.

Spectroscopic Profile

Experimental spectroscopic data for 2-(4-nitrophenoxy)propanoic acid is not widely
available. However, based on its chemical structure, a predicted spectroscopic profile can be
outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methine proton of the propanoic acid backbone, the methyl protons, and the
acidic proton of the carboxylic acid. The aromatic protons on the nitro-substituted ring will
likely appear as two doublets in the downfield region (around 7.0-8.5 ppm). The methine
proton, being adjacent to an oxygen atom, will likely be a quartet deshielded to around 4.5-
5.0 ppm. The methyl protons would appear as a doublet further upfield, around 1.5-2.0 ppm.
The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical
shift, typically above 10 ppm.

e 13C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the
carboxylic acid (around 170-180 ppm), the aromatic carbons (in the 110-160 ppm range, with
the carbon bearing the nitro group being significantly downfield), the methoxy carbon
(around 70-80 ppm), and the methyl carbon (around 15-25 ppm). A predicted 13C NMR
spectrum for the trimethylsilyl (TMS) derivative of the compound is available, which can
provide some indication of the chemical shifts of the core structure.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-nitrophenoxy)propanoic acid would be characterized by several key
absorption bands:

e Avery broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300

cm™1,
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e A strong C=0 stretching vibration for the carbonyl group of the carboxylic acid, expected
around 1700-1725 cm~1.

e Strong asymmetric and symmetric stretching vibrations for the nitro group (NO:2) at
approximately 1500-1550 cm~! and 1300-1350 cm~1, respectively.

e C-O stretching vibrations for the ether linkage and the carboxylic acid, appearing in the
1000-1300 cm™1 region.

e C-H stretching and bending vibrations for the aromatic ring and the aliphatic chain.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M*) would be expected at an m/z corresponding
to the molecular weight of the compound (211.17). Common fragmentation patterns would
likely involve the loss of the carboxylic acid group (-COOH), the propanoic acid moiety, and
cleavage of the ether bond.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2-(4-nitrophenoxy)propanoic acid should be
handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard Information for 2-(4-Nitrophenoxy)propanoic acid

Hazard Statement Description

H302 Harmful if swallowed.

H315 Causes skin irritation.

H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Source: The GHS classifications are for the related compound 2-(2-Nitrophenoxy)propanoic
acid, as a specific GHS classification for the 4-nitro isomer was not found. However, due to
structural similarity, similar precautions are advised.
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Precautionary Measures

e Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

o Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved
respirator.

e Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid

 Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical
attention.

o Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove
contaminated clothing. Seek medical attention if irritation persists.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Seek immediate medical attention.

 Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical
attention.

Potential Applications in Research and Drug
Development

The structural motifs within 2-(4-nitrophenoxy)propanoic acid suggest its potential utility as a
building block in medicinal chemistry and drug discovery.

Bioisostere of Fibrates
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A closely related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, has been
investigated for its antidyslipidemic activity.[8][9][11] It is considered a bioisostere of clofibric
acid, a member of the fibrate class of drugs used to lower plasma triglycerides.[8][9][11] This
suggests that 2-(4-nitrophenoxy)propanoic acid could serve as a scaffold or intermediate for
the synthesis of novel compounds targeting lipid metabolism disorders. The fibric acid
pharmacophore is a key area of interest for developing therapeutics against dyslipidemia, heart
disease, and diabetic complications.[8][9][11]

Precursor for Other Biologically Active Molecules

Propanoic acid derivatives are a common feature in many biologically active compounds,
including non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxypropanoic acid scaffold
is a key component of herbicides and other agrochemicals.[12] The presence of a nitro group
offers a versatile chemical handle for further functionalization, such as reduction to an amine,
which can then be used in a variety of coupling reactions to generate libraries of new chemical
entities for biological screening.

Conclusion

2-(4-Nitrophenoxy)propanoic acid is a compound with a well-defined chemical structure and
predictable properties. While experimental data, particularly spectroscopic information, is not
extensively documented in publicly accessible databases, its synthesis and characteristics can
be reliably inferred from related compounds and general chemical principles. Its structural
similarity to known pharmacophores, such as the fibrates, makes it a compound of interest for
further investigation in the field of medicinal chemistry. As with any chemical reagent,
adherence to strict safety protocols is paramount to ensure its safe handling and use in a
research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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